molecular formula C21H21NO4 B1302899 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid CAS No. 270263-04-2

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Cat. No.: B1302899
CAS No.: 270263-04-2
M. Wt: 351.4 g/mol
InChI Key: SVCMPCVPSYAVJO-AWEZNQCLSA-N
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Description

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid or (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during synthesis processes .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-(S)-3-Amino-5-hexenoic acid are largely determined by its use in peptide synthesis. The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Result of Action

The result of the action of Fmoc-(S)-3-Amino-5-hexenoic acid is the protection of the amine group during peptide synthesis, allowing for the creation of complex peptides . The Fmoc group is removed after the peptide synthesis is complete, leaving the desired peptide product .

Action Environment

The action of Fmoc-(S)-3-Amino-5-hexenoic acid is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This method avoids the use of strictly controlled piperidine . No side product was observed for a peptide with 9 residues synthesized with this method .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCMPCVPSYAVJO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172216
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-04-2
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270263-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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